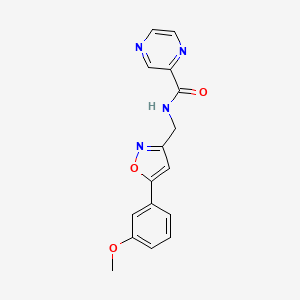
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C16H14N4O3 and its molecular weight is 310.313. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : Compounds similar to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide have been synthesized through various reactions, including the condensation of different precursors with hydrazine hydrate in ethanol. These techniques are crucial for creating pyrazole and pyrazolopyrimidine derivatives, which are of interest due to their biological activities (Hassan, Hafez, & Osman, 2014).
Characterization Methods : The compounds are characterized using elemental analysis, spectral data (IR, MS, 1H-NMR, and 13C-NMR), and sometimes X-ray crystallography to establish their structures. These methods are essential for confirming the identity and purity of synthesized compounds (Budzisz, Małecka, & Nawrot, 2004).
Biological Activities
Antiviral and Antimicrobial Activities : Some derivatives have shown significant antiviral activities against strains like the H5N1 avian influenza virus. This highlights the potential of these compounds in developing new antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Cytotoxicity against Cancer Cells : Certain pyrazole derivatives have been evaluated for their cytotoxic activities against various cancer cell lines, offering insights into their potential as anticancer agents (Hassan, Hafez, & Osman, 2014).
Antibacterial Properties : The synthesis of novel derivatives and their testing against different bacterial strains have demonstrated that some compounds possess adequate inhibitory efficiency, suggesting their potential use as antibacterial agents (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with isoxazole and indole derivatives have been found to bind with high affinity to multiple receptors . These compounds have shown a wide spectrum of biological activities, which suggests that they may interact with various biological targets.
Mode of Action
Isoxazole derivatives have been known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with isoxazole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways
Result of Action
Given the wide range of biological activities associated with isoxazole derivatives , it can be inferred that this compound may have various effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-22-13-4-2-3-11(7-13)15-8-12(20-23-15)9-19-16(21)14-10-17-5-6-18-14/h2-8,10H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMVEKIUDXXUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2483191.png)
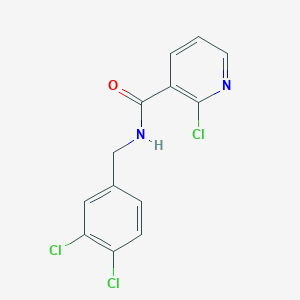
![2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline](/img/structure/B2483194.png)

![Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2483199.png)
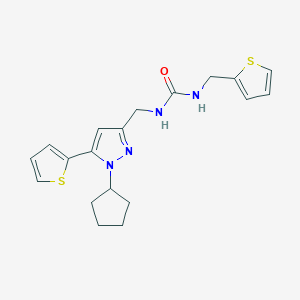
![9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride](/img/structure/B2483202.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2483203.png)

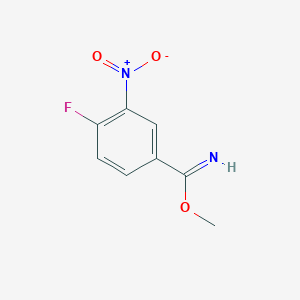
![N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2483209.png)
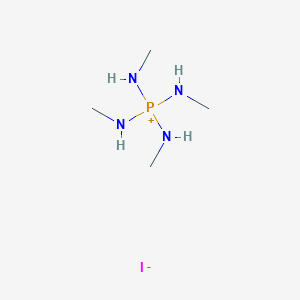
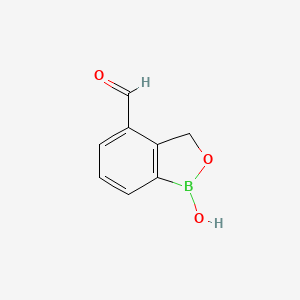
![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2483214.png)
